molecular formula C6H10O2 B042799 1-Methoxy-2-methylbut-3-yn-2-ol CAS No. 42841-64-5

1-Methoxy-2-methylbut-3-yn-2-ol

Cat. No.: B042799
CAS No.: 42841-64-5
M. Wt: 114.14 g/mol
InChI Key: JEBUUQLXYVZBJV-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylbut-3-yn-2-ol is an organic compound with the molecular formula C6H10O2. It is a liquid at room temperature and is known for its use as an intermediate in various chemical syntheses. This compound is particularly notable for its role in the synthesis of VEGF receptor kinase inhibitors, which are used in therapeutic applications .

Mechanism of Action

Target of Action

It’s known that this compound is used as a precursor in various chemical reactions , suggesting that its targets could be the reactants in these reactions.

Mode of Action

1-Methoxy-2-methylbut-3-yn-2-ol interacts with its targets through chemical reactions. It can participate in the Mannich reaction and the Favorskii reaction . These reactions involve the addition of the compound to other reactants, promoted by a base or Lewis acid catalysts .

Biochemical Pathways

This compound is involved in the synthesis of terpenes and terpenoids . These are large classes of organic compounds produced primarily by plants, and they play a crucial role in plant physiology and interactions with the environment. The compound serves as an intermediate in the industrial route to geraniol , a monoterpenoid and an important component in the essential oils of many plants.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a reactant in chemical synthesis. It contributes to the formation of new compounds, such as terpenes and terpenoids . These compounds have various biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of other reactants . For instance, its storage temperature is typically around 4°C , suggesting that lower temperatures may help preserve its stability.

Preparation Methods

1-Methoxy-2-methylbut-3-yn-2-ol can be synthesized through several methods. One common synthetic route involves the condensation of acetylene and acetone, a reaction that can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . Industrial production methods often utilize these reactions due to their efficiency and scalability.

Chemical Reactions Analysis

1-Methoxy-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Methoxy-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:

Biological Activity

Overview

1-Methoxy-2-methylbut-3-yn-2-ol, a compound with the molecular formula C6H10O2, is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of biologically active compounds. Its unique structure, featuring a methoxy group and an alkyne functionality, enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C6H10O2
  • CAS Number : 42841-64-5
  • Physical State : Liquid at room temperature

This compound participates in several chemical reactions, including:

  • Mannich Reaction : This reaction is crucial for synthesizing amines and can be utilized to create complex molecular structures.
  • Favorskii Reaction : It serves as a precursor for generating terpenes and terpenoids, which are significant in pharmaceuticals and agrochemicals.

The compound's biochemical pathways involve its transformation into various derivatives that exhibit biological activity, particularly in inhibiting vascular endothelial growth factor (VEGF) receptor kinase, which is vital in cancer treatment.

Anticancer Properties

Research indicates that derivatives of this compound are being explored for their potential anticancer activities. Specifically, they are involved in the synthesis of VEGF receptor kinase inhibitors, which play an essential role in tumor growth and metastasis. The inhibition of VEGF signaling pathways can lead to reduced tumor vascularization and growth.

Cytotoxicity Studies

A study examining the cytotoxic effects of related compounds demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar alkynyl alcohols showed IC50 values ranging from 0.63 μg/mL to higher concentrations depending on structural modifications. This suggests that this compound and its derivatives may possess potent biological activities worth further exploration .

Synthesis and Applications

This compound is utilized in various synthetic pathways:

  • Synthesis of Triazoles : The compound is employed in microwave-assisted synthesis to produce 1-monosubstituted 1,2,3-triazoles with good yields within short reaction times.
  • Precursor for Terpenes : It serves as a precursor for the industrial production of terpenes and terpenoids, which have diverse applications in fragrances, flavors, and pharmaceuticals.

Study on Antiplasmodial Activity

In a comparative study involving similar compounds isolated from natural sources, it was found that certain derivatives of this compound exhibited moderate antiplasmodial activity with IC50 values around 4.28 μg/mL. This indicates potential use in treating malaria .

Summary Table of Biological Activities

Compound NameActivity TypeIC50 Value (μg/mL)Source
1-Methoxy derivative ACytotoxicity0.63Synthesized from 1-Methoxy...
1-Methoxy derivative BAntiplasmodial4.28Isolated from Melicope moluccana
VEGF Receptor Kinase InhibitorAnticancerN/ADerived from 1-Methoxy...

Properties

IUPAC Name

1-methoxy-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBUUQLXYVZBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42841-64-5
Record name 1-methoxy-2-methylbut-3-yn-2-ol
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